molecular formula C20H20N4O4 B2505598 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 318288-76-5

5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B2505598
CAS No.: 318288-76-5
M. Wt: 380.404
InChI Key: KBSYSUZJMNXWLO-UHFFFAOYSA-N
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Description

5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound characterized by a pyrazole and pyrimidine ring system. This compound features multiple functional groups, including allyloxy and methyl groups, which contribute to its diverse reactivity and application potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of allyloxy-methyl-phenyl-pyrazole with a suitable pyrimidine derivative under controlled conditions. Reaction conditions often include:

  • Reagents: Appropriate catalysts such as Lewis acids or bases.

  • Temperature and Time: Generally performed at moderate temperatures (60-80°C) over several hours.

  • Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods: In an industrial setting, the compound can be produced in larger quantities using batch or continuous flow processes. Optimization of reaction parameters such as concentration, temperature, and catalyst choice is crucial to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically affecting the allyloxy and methyl groups.

  • Reduction: Selective reduction of the compound can be achieved, altering the functional groups to yield various derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or catalytic hydrogenation.

  • Substitution: Halogenating agents or nucleophiles in the presence of bases.

Major Products:

  • Oxidation Products: Oxidized forms of the allyloxy or methyl groups.

  • Reduction Products: Reduced derivatives with modified functional groups.

  • Substitution Products: Compounds with new substituents introduced at reactive sites.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex organic molecules.

  • Investigated for its potential as a ligand in coordination chemistry.

Biology:

  • Explored for its biological activity, including anti-inflammatory and antimicrobial properties.

Medicine:

  • Potential candidate for drug development due to its diverse functional groups and reactive sites.

  • Under investigation for anticancer activity.

Industry:

  • Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The compound's mechanism of action depends on its specific application:

  • Biological Activity: Interacts with molecular targets such as enzymes or receptors, leading to biological effects like enzyme inhibition or receptor modulation.

  • Chemical Reactivity: Functional groups engage in specific chemical reactions, influencing the compound's behavior and reactivity profile.

Comparison with Similar Compounds

  • 5-(Allyloxy)-3-methyl-1-phenyl-1H-pyrazole: Shares the pyrazole core but lacks the pyrimidine ring.

  • 1,3-Dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains the pyrimidine ring but without the pyrazole linkage.

  • 1-Phenyl-3-methyl-1H-pyrazol-4-carbaldehyde: Similar structure with variations in functional groups and ring system.

This compound's unique combination of structural elements and reactivity makes it a valuable subject of study across multiple scientific disciplines. Anything else I can deep-dive into?

Properties

IUPAC Name

1,3-dimethyl-5-[(3-methyl-1-phenyl-5-prop-2-enoxypyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-5-11-28-19-15(13(2)21-24(19)14-9-7-6-8-10-14)12-16-17(25)22(3)20(27)23(4)18(16)26/h5-10,12H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSYSUZJMNXWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C2C(=O)N(C(=O)N(C2=O)C)C)OCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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